molecular formula C18H20I2N2S B6048730 N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide

N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide

Cat. No.: B6048730
M. Wt: 550.2 g/mol
InChI Key: KCZKDVRGFRQQQE-UHFFFAOYSA-N
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Description

N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide is a complex organic compound that features a thiazole ring substituted with an iodomethyl group and dibenzylamine

Properties

IUPAC Name

N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2S.HI/c19-11-17-12-20-18(22-17)21(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZKDVRGFRQQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=N1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CI.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20I2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using reagents like iodine and a suitable oxidizing agent.

    Attachment of Dibenzylamine: The dibenzylamine moiety is attached through nucleophilic substitution reactions, where the amine group reacts with a suitable electrophilic center on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the iodomethyl group under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide involves its interaction with specific molecular targets. The iodomethyl group can participate in electrophilic reactions, while the thiazole ring and dibenzylamine moiety can interact with various biological molecules. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibenzyl-5-iodopyridin-2-amine: Similar structure but with a pyridine ring instead of a thiazole ring.

    N,N-dibenzyl-5-chloro-2-ethoxybenzenesulfonamide: Contains a benzenesulfonamide group instead of a thiazole ring.

Uniqueness

N,N-dibenzyl-5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine;hydroiodide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This gives it distinct chemical and biological properties compared to similar compounds.

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